molecular formula C13H14N2O3 B5673716 N-(2-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

N-(2-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B5673716
M. Wt: 246.26 g/mol
InChI Key: BJWWOXAPPCIESS-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound featuring a 1,2-oxazole (isoxazole) core substituted with methyl groups at positions 3 and 5. The carboxamide group at position 4 is linked to a 2-methoxyphenyl moiety.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8-12(9(2)18-15-8)13(16)14-10-6-4-5-7-11(10)17-3/h4-7H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWWOXAPPCIESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where a methoxy group is added to a phenyl ring.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Polarity: The target compound’s 2-methoxyphenyl group introduces moderate polarity compared to the more hydrophobic cyclohexene-ethyl (248.32 g/mol) or difluorophenyl (252.22 g/mol) analogs .

Bulk and Conformational Flexibility :

  • Cyclohexene-ethyl and piperidinyl derivatives (e.g., C₁₄H₂₀N₂O₂, C₁₄H₂₃N₃O₅S ) introduce steric bulk, which may influence solubility and membrane permeability in biological systems .

Metabolic and Functional Insights

  • Fragment-Based Drug Discovery : Analogs like 3-(2,6-dichlorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide (C₁₅H₁₆Cl₂N₂O₃, 343.2 g/mol) have been used in crystallographic studies of FAD-dependent oxidoreductases, indicating the oxazole-carboxamide scaffold’s utility in enzyme inhibition .

Biological Activity

N-(2-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a 1,2-oxazole ring fused with a methoxyphenyl group and a carboxamide functional group. Its molecular formula is C12H13N3O3C_{12}H_{13}N_{3}O_{3}, and it has a molecular weight of approximately 233.25 g/mol. The presence of the methoxy group enhances the lipophilicity and reactivity of the compound, which can influence its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Methoxy Group : The methoxy group is introduced using methanol in the presence of an acid catalyst.
  • Carboxamide Formation : The final step involves the reaction of the oxazole derivative with an amine to form the carboxamide.

Antimicrobial Properties

Research indicates that compounds containing oxazole rings exhibit notable antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown that this compound demonstrates significant inhibitory effects on both Gram-positive and Gram-negative bacteria as well as certain fungi .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties . In vitro assays have demonstrated that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Immunosuppressive Effects

In addition to its antimicrobial and anticancer activities, this compound has been studied for its immunosuppressive properties . It has shown efficacy in inhibiting T-cell proliferation in response to mitogenic stimulation, indicating potential applications in autoimmune diseases or organ transplant rejection.

The biological activity of this compound is believed to be mediated through interactions with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways related to inflammation and cancer progression.
  • Receptor Modulation : It potentially modulates receptor activity affecting cellular responses to external stimuli.

Case Studies

Several studies have been conducted to assess the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant antimicrobial activity against E. coli and S. aureus.
Study 2 Showed anticancer effects on MCF-7 and A549 cell lines with IC50 values indicating potent cytotoxicity.
Study 3 Found immunosuppressive effects in vitro by inhibiting T-cell activation.

Q & A

Q. What are the optimal synthetic pathways for N-(2-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide?

The synthesis typically involves multi-step organic reactions, starting with the formation of the oxazole ring via cyclization of β-keto esters or amides, followed by coupling with a 2-methoxyphenylamine derivative. Key steps include:

  • Oxazole ring formation : Use of acetylacetone derivatives with nitrile oxides under reflux in anhydrous solvents (e.g., toluene) .
  • Carboxamide coupling : Activation of the carboxylic acid group (via CDI or EDCI) for amide bond formation with 2-methoxyaniline under inert atmosphere. Reaction monitoring via TLC or HPLC is critical .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the product in ≥95% purity.

Q. How can structural characterization be performed for this compound?

  • X-ray crystallography : Use SHELXL for structure refinement, leveraging high-resolution crystallographic data. Ensure proper crystal mounting and data collection at low temperatures (100 K) to minimize thermal motion artifacts .
  • NMR analysis : Assign peaks using 2D experiments (HSQC, HMBC) to confirm the oxazole ring (δ 8.1–8.3 ppm for protons adjacent to electronegative atoms) and methoxyphenyl group (singlet at δ 3.8 ppm for OCH₃) .
  • Mass spectrometry : High-resolution ESI-MS to verify the molecular ion [M+H]⁺ at m/z 273.1 (calculated for C₁₄H₁₅N₂O₃).

Q. What preliminary biological screening methods are recommended?

  • In vitro cytotoxicity assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., MCF-7, A549) at concentrations of 1–100 µM. Include positive controls (e.g., doxorubicin) and validate results with triplicate replicates .
  • Enzyme inhibition studies : Screen against kinases (e.g., AKT) using fluorescence polarization assays. IC₅₀ values <10 µM suggest therapeutic potential .

Advanced Research Questions

Q. How to resolve contradictory data in biological activity studies?

  • Dose-response validation : Replicate experiments across independent labs to rule out batch variability.
  • Metabolite interference : Perform LC-MS/MS to identify metabolites (e.g., hydroxylated or demethylated derivatives) that may alter activity .
  • Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding partners .

Q. What experimental strategies elucidate metabolic pathways?

  • Microsomal incubations : Incubate the compound with rat or human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C. Quench reactions with acetonitrile and analyze via UPLC-QTOF for Phase I metabolites (e.g., N-oxide formation) .
  • CYP isoform specificity : Use CYP-induced microsomes (e.g., β-naphthoflavone for CYP1A, ethanol for CYP2E1) to identify enzymes responsible for hydroxylation or demethylation .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Analog synthesis : Modify substituents on the oxazole (e.g., replace methyl with ethyl) or methoxyphenyl group (e.g., fluorine substitution).
  • Biological testing : Compare IC₅₀ values across analogs in kinase assays. For example, replacing the 2-methoxyphenyl with 2,4-difluorophenyl enhances AKT inhibition by 3-fold .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities against target proteins like AKT (PDB: 1UNQ) .

Q. How to address stability challenges during storage and handling?

  • Storage conditions : Store lyophilized powder at –80°C under argon. For solutions, use DMSO (dry, <0.1% H₂O) and avoid repeated freeze-thaw cycles .
  • Degradation analysis : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the carboxamide group is a common degradation pathway under basic conditions .

Q. What crystallographic strategies improve diffraction quality for this compound?

  • Crystal engineering : Co-crystallize with co-formers (e.g., succinic acid) to enhance lattice packing.
  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for small or weakly diffracting crystals. SHELXD is recommended for phase solution in cases of twinning or pseudo-symmetry .

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